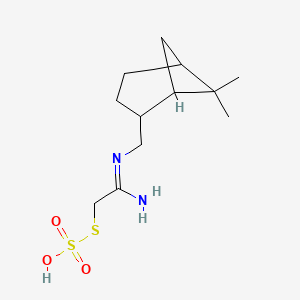

S-(2-(((6,6-Dimethylbicyclo(3.1.1)hept-2-yl)methyl)amino)-2-iminoethyl) hydrogen thiosulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 194308 is a synthetic small molecule known for its role as a U2AF2-RNA complex enhancer. It increases the association of the U2AF1-U2AF2-SF1-splice site RNA complex by binding a site between the U2AF2 RNA recognition motifs (RRM1 and RRM2). This compound inhibits pre-mRNA splicing by stalling spliceosome assembly at the point where U2AF helps recruit U2 snRNP to the branchpoint .

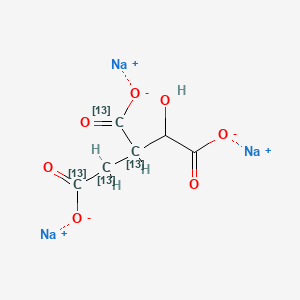

Preparation Methods

The synthesis of NSC 194308 involves the combination of metallic sodium and dry methanol under exothermic reaction conditions, resulting in the evolution of hydrogen . The compound can also be synthesized with over 95% purity and confirmed activity . Detailed synthetic routes and reaction conditions are often proprietary and may require access to specific research publications or industrial protocols.

Chemical Reactions Analysis

NSC 194308 primarily undergoes reactions that enhance the binding of pre-mRNA to U2AF2, selectively triggering cell death in leukemia cell lines containing spliceosome mutations . The compound’s interaction with the U2AF2 RNA recognition motifs involves hydrophobic and electrostatic moieties . Specific reagents and conditions for these reactions are typically detailed in specialized research articles.

Scientific Research Applications

NSC 194308 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the mechanisms of pre-mRNA splicing and its role in various cancers and myelodysplasias . The compound’s ability to selectively trigger cell death in leukemia cell lines makes it a valuable tool for cancer research . Additionally, NSC 194308 is used to explore the potential of trapping early spliceosome assembly as an effective pharmacological means to manipulate pre-mRNA splicing .

Mechanism of Action

NSC 194308 exerts its effects by binding to a site between the U2AF2 RNA recognition motifs (RRM1 and RRM2), promoting the association of the U2AF1-U2AF2-SF1-splice site RNA complex . This binding stalls spliceosome assembly at the point where U2AF helps recruit U2 snRNP to the branchpoint, thereby inhibiting pre-mRNA splicing . The compound selectively triggers cell death in leukemia cell lines containing spliceosome mutations by enhancing the binding of pre-mRNA to U2AF2 .

Comparison with Similar Compounds

NSC 194308 is unique in its ability to enhance the binding of pre-mRNA to U2AF2 and selectively trigger cell death in leukemia cell lines with spliceosome mutations . Similar compounds include other small molecule modulators that target the U2AF complex and inhibit pre-mRNA splicing . NSC 194308’s specific binding site and mechanism of action distinguish it from other compounds in this category .

Properties

CAS No. |

90379-42-3 |

|---|---|

Molecular Formula |

C12H22N2O3S2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-[[(1-amino-2-sulfosulfanylethylidene)amino]methyl]-6,6-dimethylbicyclo[3.1.1]heptane |

InChI |

InChI=1S/C12H22N2O3S2/c1-12(2)9-4-3-8(10(12)5-9)6-14-11(13)7-18-19(15,16)17/h8-10H,3-7H2,1-2H3,(H2,13,14)(H,15,16,17) |

InChI Key |

VOOABHIKMGRJFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(C1C2)CN=C(CSS(=O)(=O)O)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)

![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)